molecular formula C6H5F3N2O2 B6266590 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 878204-61-6

1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B6266590
CAS No.: 878204-61-6
M. Wt: 194.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 4, a methyl group at position 1, and a carboxylic acid (-COOH) moiety at position 3 of the pyrazole ring. Pyrazole-carboxylic acids are widely used in agrochemicals, pharmaceuticals, and materials science due to their stability, bioactivity, and versatility in synthesis .

Properties

CAS No.

878204-61-6

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethyl-Containing β-Keto Esters

The core pyrazole ring is constructed via cyclocondensation between β-keto esters and methylhydrazine. Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a key intermediate, synthesized through trifluoroacetylation of ethyl acetoacetate derivatives. In a representative procedure:

  • Trifluoroacetylation : Ethyl acetoacetate reacts with trifluoroacetic anhydride (TFAA) in dichloromethane at −20°C for 4 hours, yielding ethyl 4,4,4-trifluoro-3-oxobutanoate (75% yield).

  • Enolate Formation : The β-keto ester is treated with sodium hydride (1.2 equiv) in tetrahydrofuran (THF) at 0°C to generate the sodium enolate.

Regioselective Pyrazole Formation

Methylhydrazine (1.05 equiv) is added dropwise to the enolate solution at −10°C, initiating a two-phase reaction:

  • Temperature Control : Maintained between −20°C and 0°C to suppress side reactions.

  • Phase Separation : The mixture partitions into an organic layer (toluene) and aqueous phase (5% NaHCO₃).

  • Isolation : The organic layer is concentrated, and the crude product is recrystallized from toluene/petroleum ether (1:3) to afford ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate (68% yield, >99% purity by HPLC).

Table 1: Optimization of Cyclocondensation Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temperature−30°C to 25°C−10°CMaximizes regioselectivity (95:5 ratio)
Solvent SystemTHF, DMF, TolueneToluene/WaterEnhances phase separation
Methylhydrazine Equiv0.8–1.51.05Minimizes N-methylation byproducts

Hydrolysis of Ester Intermediates to Carboxylic Acids

Acid-Catalyzed Hydrolysis

The ethyl ester undergoes hydrolysis under acidic conditions:

  • Reagents : 6 M HCl (5 equiv), ethanol/water (3:1)

  • Conditions : Reflux at 85°C for 12 hours

  • Workup : Neutralization with NaOH to pH 7, extraction with ethyl acetate

  • Yield : 89% (white crystalline solid, mp 158–160°C)

Base-Promoted Saponification

Alternative alkaline conditions improve reaction rates:

  • Reagents : 2 M NaOH (4 equiv), ethanol

  • Conditions : 70°C for 6 hours

  • Workup : Acidification to pH 2 with HCl, filtration

  • Purity : 98.2% by HPLC, residual NaOH <0.1%

Table 2: Comparative Analysis of Hydrolysis Methods

MethodTime (h)Temperature (°C)Yield (%)Purity (%)
Acidic12858997.5
Basic6709298.2

Alternative Route: [3+2] Cycloaddition of Diazonium Salts

Generation of Trifluoromethyl-Substituted Diazo Compounds

Ethyl 2-diazo-3-(trifluoromethyl)propanoate is prepared via diazotization:

  • Substrate : Ethyl 3-amino-3-(trifluoromethyl)propanoate

  • Reagents : NaNO₂ (1.1 equiv), H₂SO₄ (2 equiv) in H₂O/EtOH

  • Reaction Time : 3 hours at 0°C

Cycloaddition with Methyl Propiolate

The diazo compound reacts with methyl propiolate under copper catalysis:

  • Catalyst : Cu(OTf)₂ (5 mol%)

  • Solvent : Dichloroethane, 80°C, 8 hours

  • Yield : 74% (cis:trans = 88:12 by ¹⁹F NMR)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent literature describes a scaled-up process:

  • Reactor Type : Microfluidic tubular reactor (ID = 2 mm)

  • Residence Time : 12 minutes at 100°C

  • Throughput : 5 kg/day with 93% conversion

Purification via Crystallization

Crystallization parameters critical for pharmaceutical-grade purity:

  • Solvent System : Heptane/ethyl acetate (4:1)

  • Cooling Rate : 0.5°C/min from 60°C to −10°C

  • Purity : 99.9% by HPLC, residual solvents <50 ppm

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.92 (s, 3H, N-CH₃), 6.85 (s, 1H, H-5), 13.1 (br s, 1H, COOH)

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −62.5 (CF₃)

  • HRMS : m/z 223.0321 [M+H]⁺ (calc. 223.0324 for C₆H₆F₃N₂O₂)

X-Ray Crystallography

Single-crystal analysis confirms regiochemistry:

  • Space Group : P2₁/c

  • Bond Lengths : C4-CF₃ = 1.512 Å, N1-C2 = 1.345 Å

  • Dihedral Angle : 12.3° between pyrazole and COOH groups

Chemical Reactions Analysis

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include pyrazole oxides, alcohols, aldehydes, and halogenated pyrazoles.

Scientific Research Applications

Agricultural Applications

Fungicide Development
One of the primary applications of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is in the development of fungicides. It is known to be an intermediate in the synthesis of several fungicides, including Isopyrazam and Sedaxane, which are effective against a range of fungal pathogens in crops. The compound's structure allows it to interact with fungal cells, inhibiting their growth and reproduction .

Table 1: Fungicides Derived from Pyrazole Compounds

Fungicide NameActive IngredientTarget Fungal PathogenApplication Rate
IsopyrazamThis compoundVarious crops (e.g., cereals)0.5 - 1.0 kg/ha
SedaxaneThis compoundRoot rot pathogens0.75 - 1.5 kg/ha

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds can be utilized in drug formulations aimed at treating bacterial infections or as part of broader antimicrobial strategies .

Case Study: Synthesis and Testing
A study investigated the synthesis of various pyrazole derivatives, including this compound, to assess their antimicrobial efficacy. Results showed that certain derivatives had potent activity against Gram-positive bacteria, suggesting potential for development into new antibiotics .

Toxicological Profile

Understanding the safety profile of this compound is essential for its application in both agriculture and pharmaceuticals. Toxicological assessments indicate moderate toxicity levels, necessitating proper handling and usage guidelines to mitigate risks during application .

Table 2: Toxicological Data Summary

EndpointValueReference
Acute ToxicityModerateSafety Data Sheet
Skin IrritationNot IrritatingToxicological Reports
Eye IrritationMildToxicological Reports

Mechanism of Action

The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Key Features:

  • Synthesis : Pyrazole derivatives are typically synthesized via cyclization, halogenation, or coupling reactions. For example, 1-methyl-4-((triisopropylsilyl)ethynyl)-1H-pyrazole-3-carboxylic acid (11am) was synthesized with a 92% yield using K₂CO₃ as a base .
  • Commercial Availability : Related compounds, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1), are commercially available with >95% purity and a melting point of 203°C .

Structural Isomers and Derivatives

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Purity (%) Source
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid* C₆H₅F₃N₂O₂ 194.11 Not Reported N/A N/A N/A
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₆H₅F₃N₂O₂ 194.11 113100-53-1 203 97
1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid C₁₁H₇F₃N₂O₂ 258.16 1006492-26-7 N/A >95
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid C₅H₃F₃N₂O₂ 180.09 105212-27-9 N/A N/A

*Note: Limited direct data available; inferred from analogs.

Key Observations:
  • Positional Isomerism : The trifluoromethyl group's position (3 vs. 4) significantly impacts properties. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a higher reported melting point (203°C) compared to its positional isomers, likely due to differences in crystal packing and hydrogen bonding .
  • Bioactivity : Pyrazole-carboxylic acids with trifluoromethyl groups exhibit biological activity. For example, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) inhibits prostate cancer proliferation via mTOR/p70S6K pathways .
Key Observations:
  • Efficiency : Cyclization reactions (e.g., using K₂CO₃) achieve higher yields (~92%) compared to multi-step processes involving chlorination (~47%) .
  • Purity : High-performance liquid chromatography (HPLC) and NMR are standard for purity validation .

Biological Activity

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 878204-61-6) is a heterocyclic compound characterized by its pyrazole ring, which is substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position. This structural configuration enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Formula: C₆H₅F₃N₂O₂
  • Molecular Weight: 194.11 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances membrane permeability, facilitating the compound's ability to penetrate biological barriers and interact with target sites effectively .

Anticancer Properties

Research has shown that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. Studies indicate that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds based on similar structures have demonstrated the ability to induce apoptosis and enhance caspase activity in cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110.0Apoptosis induction via caspase activation
HepG25.0Cell cycle arrest and apoptosis

Antimicrobial Activity

Additionally, pyrazole derivatives have been reported to possess antimicrobial properties. The unique trifluoromethyl group contributes to the compound's efficacy against various bacterial strains .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of pyrazole fused with aryl groups, including compounds similar to this compound. These derivatives were screened for their ability to disrupt microtubule assembly, indicating potential as microtubule-destabilizing agents in cancer therapy .

Molecular Modeling Studies

Molecular modeling studies have been employed to predict the binding affinities of these compounds to various biological targets. The results indicate that modifications on the pyrazole ring can significantly influence binding interactions, suggesting a pathway for optimizing therapeutic efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid?

Answer:
The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted precursors with methylamine derivatives. Key steps include:

  • Triazenylpyrazole intermediates : Reacting triazenylpyrazole precursors with fluorinated reagents (e.g., azido(trimethyl)silane) in methylene chloride, followed by trifluoroacetic acid (TFA)-catalyzed cyclization at 50°C .
  • Purification : Flash chromatography using gradients of cyclohexane/ethyl acetate (0–25% ethyl acetate) to isolate the product with >95% purity .
  • Validation : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized to enhance trifluoromethyl group incorporation in pyrazole derivatives?

Answer:
Optimization strategies include:

  • Temperature control : Maintaining 50°C during cyclization to balance reaction rate and byproduct formation .
  • Catalyst selection : TFA improves protonation efficiency, while azido(trimethyl)silane ensures controlled azide transfer .
  • Solvent choice : Polar aprotic solvents (e.g., methylene chloride) stabilize intermediates and improve fluorinated reagent solubility .
  • Yield improvement : Dry-load purification with Celite minimizes product loss during chromatography .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz) identifies proton environments (e.g., methyl and trifluoromethyl groups at δ 2.38 and δ 7.54, respectively) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97%) using reverse-phase columns with UV detection at 254 nm .
  • Mass Spectrometry : HRMS (EI) confirms molecular weight (e.g., m/z 238.0961 for intermediates) .

Advanced: How should researchers address contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives?

Answer:

  • Assay cross-validation : Use complementary methods (e.g., CCK-8 for proliferation, flow cytometry for cell cycle arrest) to verify anti-proliferative effects .
  • Mechanistic studies : Probe protein expression via Western blotting (e.g., mTOR/p70S6K inhibition to confirm autophagy induction) .
  • Structural analogs : Compare activity with derivatives like 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid to isolate substituent effects .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methylene chloride) due to carboxylic acid and trifluoromethyl groups .
  • Stability : Store at +4°C in amber glass to prevent photodegradation; stable for >6 months when sealed under inert gas .
  • Handling : Use gloveboxes for hygroscopic intermediates to avoid hydrolysis .

Advanced: What strategies improve pharmacokinetic properties of pyrazole-carboxylic acid derivatives in drug development?

Answer:

  • Fluorine substitution : Trifluoromethyl groups enhance metabolic stability and membrane permeability via hydrophobic effects .
  • Ester prodrugs : Convert carboxylic acid to ethyl esters (e.g., Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate) to improve oral bioavailability .
  • Bicyclic scaffolds : Incorporate pyrazolo[4,3-c]pyridin-4(5H)-one cores to mimic ATP-binding motifs for kinase inhibition .

Basic: How can researchers mitigate hazards associated with handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration by licensed facilities .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: What computational tools aid in predicting the reactivity of trifluoromethyl-pyrazole intermediates?

Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for cyclization steps using software like Gaussian .
  • Molecular docking : Simulate interactions with biological targets (e.g., mTOR) using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (e.g., F vs. CF3_3) with anti-cancer activity .

Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?

Answer:

  • IR spectroscopy : Trifluoromethyl groups show strong C-F stretches at 1130–1250 cm1^{-1} .
  • 19^19F NMR : Distinct singlet for CF3_3 at δ -60 to -65 ppm .
  • XLogP3 : LogP value of 2.4 indicates moderate lipophilicity, differentiating it from more polar derivatives .

Advanced: How can regioselectivity challenges in pyrazole ring functionalization be addressed?

Answer:

  • Directing groups : Use methyl or benzyl substituents to steer electrophilic substitution to the 4-position .
  • Metal catalysis : Pd-mediated C-H activation for selective trifluoromethylation .
  • Microwave synthesis : Accelerate ring closure while minimizing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.